Product packaging for Ferrous bromide(Cat. No.:CAS No. 7789-46-0)

Ferrous bromide

Cat. No.: B049432
CAS No.: 7789-46-0
M. Wt: 215.65 g/mol
InChI Key: GYCHYNMREWYSKH-UHFFFAOYSA-L
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Description

Ferrous bromide (FeBr₂) is an inorganic salt valued in research for its role as a versatile source of iron(II) ions and a competent Lewis acid catalyst. Its primary research applications include its use as a catalyst in organic synthesis, particularly in halogenation reactions such as the bromination of aromatic compounds, where it facilitates electrophilic aromatic substitution. Beyond catalysis, this compound serves as a crucial precursor in materials science for the synthesis of magnetic nanoparticles and other iron-based functional materials. In synthetic chemistry, it is employed to introduce bromine atoms or ferrous ions into molecular structures. The compound's mechanism of action in catalytic cycles often involves the polarization of bromine molecules or the activation of substrates through coordination to the electron-deficient iron center. Researchers utilize this compound to explore novel synthetic pathways, develop advanced materials with specific magnetic or electronic properties, and study fundamental redox processes in inorganic chemistry. It is essential to handle this reagent under an inert atmosphere, such as argon or nitrogen, to prevent oxidation to ferric species, ensuring consistent reactivity and purity in experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeBr2<br>Br2Fe B049432 Ferrous bromide CAS No. 7789-46-0

Properties

IUPAC Name

iron(2+);dibromide
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InChI

InChI=1S/2BrH.Fe/h2*1H;/q;;+2/p-2
Source PubChem
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InChI Key

GYCHYNMREWYSKH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Fe+2].[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

FeBr2, Br2Fe
Record name iron(II) bromide
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Molecular Weight

215.65 g/mol
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Physical Description

Light yellow to dark brown hygroscopic solid; Soluble in water; [Merck Index] Yellow odorless granules; Hygroscopic and soluble in water; [Alfa Aesar MSDS]
Record name Ferrous bromide
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CAS No.

7789-46-0
Record name Ferrous bromide
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Record name Ferrous bromide
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Record name Iron bromide (FeBr2)
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Record name Iron dibromide
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Record name FERROUS BROMIDE
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Synthetic Methodologies and Advanced Preparations of Ferrous Bromide

Routes to Anhydrous Ferrous Bromide and its Solvates

Obtaining pure, anhydrous this compound is challenging due to the propensity of iron(II) to oxidize and the tendency of hydrated forms to hydrolyze upon heating. guidechem.com Consequently, several specialized methods have been developed to circumvent these issues.

A common laboratory-scale synthesis involves the reaction of iron powder with a methanol (B129727) solution of concentrated hydrobromic acid. wikipedia.org This reaction initially yields the methanol solvate, hexa(methanol)iron(II) bromide ([Fe(MeOH)₆]Br₂), along with hydrogen gas. wikipedia.org To obtain the pure anhydrous form, this methanol complex is subsequently heated in a vacuum, which removes the solvent molecules without causing decomposition. wikipedia.org

Direct synthesis from the elements, by reacting iron powder with bromine at elevated temperatures (e.g., 200°C), is also a viable method. guidechem.comsolubilityofthings.com Another approach to the anhydrous salt is through the thermal decomposition of ferric bromide (FeBr₃). When FeBr₃ is heated under vacuum, it loses bromine to yield this compound. researchgate.net

Preparing anhydrous FeBr₂ from its hydrated salts, which are often the commercially available forms, requires careful procedures. Direct heating is generally avoided as it can lead to the formation of iron hydroxides or oxides. guidechem.com A more effective, albeit energy-intensive, method is to heat the hydrated salt in a stream of hydrogen bromide gas. guidechem.com This atmosphere suppresses hydrolysis and allows for the removal of water to yield the anhydrous compound. guidechem.com More advanced techniques include synthesis in ionic liquids; for instance, reacting reduced iron powder with liquid bromine in a 1-n-butyl-3-methyl-imidazole bromide (bmimBr) ionic liquid. guidechem.com

Table 1: Synthetic Routes to Anhydrous this compound and its Solvates

Method Reactants Key Conditions Product Form Reference(s)
Solvate Dehydration Iron powder, Hydrobromic acid, Methanol 1. Reaction in methanol. 2. Heating the resulting solvate in a vacuum. Anhydrous FeBr₂ wikipedia.org
Direct Elemental Reaction Iron, Bromine Heating at 200°C Anhydrous FeBr₂ guidechem.comsolubilityofthings.com
Decomposition Ferric Bromide (FeBr₃) Heating under vacuum Anhydrous FeBr₂ researchgate.net
Dehydration of Hydrates Hydrated this compound, Hydrogen Bromide (HBr) Heating in a stream of HBr gas Anhydrous FeBr₂ guidechem.com

| Ionic Liquid Synthesis | Iron powder, Liquid Bromine, bmimBr | Reaction at room temperature followed by heating | Anhydrous FeBr₂ | guidechem.com |

Preparation of this compound Nanocrystals and Nanoparticles

The synthesis of this compound in the form of nanocrystals and nanoparticles allows for the exploration of size-dependent properties. nih.gov These materials are defined as crystalline particles typically ranging from 1 to 100 nanometers in size. acs.org They can be produced as fine powders or as stable colloidal dispersions in a liquid. americanelements.com Commercially available iron(II) bromide nanoparticles may have a standard particle size of around 100 nanometers and a specific surface area in the range of 5-50 m²/g. americanelements.com

While specific literature on the synthesis of this compound nanocrystals is less common than for iron oxides, general methods for preparing inorganic nanoparticles are applicable. nih.gov These methods focus on controlling the nucleation and growth of the crystals to achieve a uniform size distribution. obrien-research.org

Common synthetic strategies include:

Co-precipitation: This technique involves the reaction of soluble precursors in a solution to form an insoluble product. nih.gov For this compound, this would involve carefully mixing a solution containing Fe²⁺ ions with a bromide source under conditions (e.g., pH, temperature, ionic strength) that favor the formation of nano-sized particles. nih.gov

Thermal Decomposition: In this method, an organometallic precursor is heated in a high-boiling point solvent. mdpi.com The controlled decomposition of the precursor leads to the nucleation and growth of nanocrystals. mdpi.com The size of the resulting particles can be managed by adjusting the temperature, reaction time, and precursor concentration. obrien-research.org

Role of Surfactants: In many colloidal synthesis methods, surfactants or passivating agents are crucial. acs.org These molecules, such as long-chain fatty acids or amines, adsorb to the surface of the growing nanocrystals. obrien-research.org This surface coating prevents the particles from aggregating and provides colloidal stability, allowing for greater control over the final particle size and morphology. acs.orgmdpi.com

Table 2: General Methodologies for Nanoparticle Synthesis

Methodology Description Key Parameters Role of Additives Reference(s)
Co-precipitation A dissolved substance is converted into an insoluble form by chemical reaction. Precursor concentration, pH, temperature, ionic strength. Stabilizers may be needed to prevent aggregation. nih.gov

| Thermal Decomposition | A chemical compound is broken down by heating in a high-boiling point solvent. | Temperature, reaction time, precursor type, solvent. | Surfactants are used to control growth and provide stability. | obrien-research.orgmdpi.com |

Specialized Synthetic Approaches for this compound Derivatives

This compound is not only a compound of interest in its own right but also serves as a valuable precursor and catalyst in the synthesis of other complex molecules and materials.

One significant application is its use as a catalyst in organic synthesis. For example, this compound catalyzes a one-pot cascade reaction to prepare quinazoline (B50416) analogs. frontiersin.org This process involves the reaction of 2-hydroxymethylanilines with aromatic amines under aerobic oxidative conditions, where FeBr₂ facilitates the formation of the complex heterocyclic structure. frontiersin.org

Another key catalytic role for this compound is in C-H functionalization reactions. It has been employed as an efficient catalyst for the chemo- and site-selective bromination of benzylic C-H bonds. sdu.edu.cn Using a low catalytic loading (1 mol %), FeBr₂ activates N-bromosuccinimide (NBS) to achieve the targeted bromination. sdu.edu.cn This method provides a practical route for the late-stage modification of complex molecules, such as natural products and pharmaceuticals. sdu.edu.cn

Beyond catalysis, this compound is used to synthesize more complex inorganic and organometallic derivatives. It reacts with two equivalents of tetraethylammonium (B1195904) bromide ((C₂H₅)₄NBr) to form the complex salt [(C₂H₅)₄N]₂FeBr₄. wikipedia.org Furthermore, it can react with additional bromide and bromine to form the intensely colored, mixed-valence species [FeBr₃Br₉]⁻. wikipedia.org

Table 3: Applications of this compound in Derivative Synthesis

Role of FeBr₂ Reaction Type Reactants Product/Derivative Reference(s)
Catalyst One-pot cascade reaction 2-hydroxymethylanilines, Aromatic amines Quinazoline analogs frontiersin.org
Catalyst Site-selective C-H bromination Benzylic C-H substrate, N-bromosuccinimide (NBS) Benzylic bromides sdu.edu.cn
Precursor Complex salt formation Tetraethylammonium bromide [(C₂H₅)₄N]₂FeBr₄ wikipedia.org

| Precursor | Mixed-valence species formation | Bromide, Bromine | [FeBr₃Br₉]⁻ | wikipedia.org |

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound FeBr₂
Ferric bromide FeBr₃
Hydrobromic acid HBr
Methanol CH₃OH
Hydrogen H₂
Bromine Br₂
Hydrogen bromide HBr
1-n-butyl-3-methyl-imidazole bromide C₈H₁₅BrN₂
N-bromosuccinimide C₄H₄BrNO₂

Advanced Spectroscopic and Structural Elucidation of Ferrous Bromide Systems

Crystallographic and Polymeric Structure Investigations of Ferrous Bromide

Anhydrous this compound (FeBr₂) adopts a polymeric structure, a common feature for many metal halides, where individual iron centers are interconnected by bromide ligands. wikipedia.orgqsstudy.com Crystallographic studies have revealed that it crystallizes in the trigonal P-3m1 space group, adopting the cadmium iodide (CdI₂) structure. wikipedia.orgmaterialsproject.orgmaterialsproject.org This structure consists of close-packed layers of bromide ions, with the iron(II) ions situated in the octahedral holes between these layers. wikipedia.orgqsstudy.com The arrangement of the halide ions in FeBr₂ differs slightly from that in ferrous chloride (FeCl₂), which adopts the cadmium chloride (CdCl₂) motif. wikipedia.orgqsstudy.com The structure is two-dimensional, comprising FeBr₂ sheets oriented in the (0, 0, 1) direction. materialsproject.org Within these sheets, the Fe²⁺ ions are bonded to six bromide ions, forming edge-sharing FeBr₆ octahedra. materialsproject.org

Hydrated forms of this compound also exist, such as the tetrahydrate (FeBr₂·4H₂O) and the hexahydrate (FeBr₂·6H₂O). wikipedia.orgcore.ac.uk The tetrahydrate, FeBr₂(H₂O)₄, possesses a structure with an octahedral geometry around the iron center, featuring mutually trans halide ligands. wikipedia.org Investigations of frozen aqueous solutions of this compound have also suggested the formation of a nonahydrate, FeBr₂·9H₂O, which appears to be a stable phase in the FeBr₂-water system at low temperatures. core.ac.uk

The polymeric nature of this compound extends to its complexes. For instance, complexes with a 1:2 stoichiometry with certain ligands, such as FeCl₂(py)₂, are known to form halogen-bridged polymers, leading to a six-coordinate, octahedral environment for the iron atom. cdnsciencepub.com This tendency to form polymeric structures is a key characteristic of this compound's solid-state chemistry.

Interactive Table: Crystallographic Data for this compound and Related Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref(s)
FeBr₂TrigonalP-3m13.7763.7766.5589090120 doi.org
FeBr₃RhombohedralR-36.9376.93718.3759090120 researchgate.net
FeI₂·(16[ane]S₄)MonoclinicP2₁/c7.483113.0649.39839091.13390 researchgate.net

Spectroscopic Characterization Techniques Applied to this compound Complexes

Spectroscopic methods are indispensable for elucidating the electronic structure and local environment of the iron centers in this compound complexes. Mössbauer, infrared (IR), and Raman spectroscopies are particularly powerful in this regard.

Mössbauer Spectroscopy: This technique is highly sensitive to the oxidation state and coordination environment of iron. Studies on frozen aqueous solutions of FeBr₂ have shown distinct Mössbauer spectra at different temperatures, indicating phase changes. core.ac.uk For example, a quadrupole-split doublet with a splitting (ΔE_Q) of approximately 3.6 mm/s was observed at -120°C, attributed to the formation of FeBr₂·9H₂O. core.ac.uk The Mössbauer spectra of FeBr₂·6H₂O also show temperature-dependent changes, with two different quadrupole-split spectra coexisting over a 20°K interval, suggesting the presence of two distinct iron sites or phases. core.ac.uk In complexes, Mössbauer parameters provide clear distinctions between coordination geometries. For instance, high-spin iron(II) complexes with large quadrupole splittings (around 4.0 mm s⁻¹) were initially associated with five-coordination, but further analysis revealed covalent octahedral structures. researchgate.net The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters; for example, the bromide complex FeBr₂·(16[ane]S₄) shows values of δ = 0.96 mm/s and ΔE_Q = 3.60 mm/s. researchgate.net

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy probes the bonding within this compound complexes. In far-infrared spectra, Fe-Br stretching vibrations are characteristic of the coordination environment. For tetrahedral complexes like FeBr₂(BTH)₂, an intense absorption typical of the ⁵E → ⁵T₂ transition is observed in the electronic spectrum, while the far-IR spectrum helps confirm the geometry. cdnsciencepub.com Polymeric octahedral complexes with bridging halogens, in contrast, lack the strong Fe-Cl stretching vibrations around 300 cm⁻¹ that are characteristic of tetrahedral species, with bridged bromine bonds expected to absorb below 200 cm⁻¹. cdnsciencepub.comcdnsciencepub.com The IR spectra of complexes like [Fe(NH₂trz)₃]Br₂ are used to study spin crossover phenomena, where changes in the vibrational modes reflect the transition between high-spin and low-spin states. researchgate.net Raman spectroscopy has also been employed to study Fe-O stretching in iron gall ink complexes, which involve iron-polyphenol interactions, providing a model for understanding bonding in more complex systems. researchgate.net

Interactive Table: Selected Spectroscopic Data for this compound Complexes

ComplexTechniqueIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Key IR/Raman Bands (cm⁻¹)Ref(s)
FeBr₂·6H₂O (Phase 1)Mössbauer-3.0- core.ac.uk
FeBr₂·6H₂O (Phase 2)Mössbauer-2.2- core.ac.uk
FeBr₂ frozen solution (-120°C)Mössbauer-3.6- core.ac.uk
FeBr₂·(16[ane]S₄)Mössbauer0.963.60- researchgate.net
FeI₂·(16[ane]S₄)Mössbauer0.824.10- researchgate.net
Fe(II)-quinaldate-bromide complexIR--Carboxylate ν_asym - ν_sym: ~220-291 cm⁻¹ nih.gov
FeBr₂(BTH)₂Electronic/IR--Electronic: 6330 cm⁻¹ (⁵E → ⁵T₂) cdnsciencepub.com
Dibromotrisaniline Iron(II)IR--Single band at 220 cm⁻¹ (coupled Fe-Br/Fe-O stretch) cdnsciencepub.com

Analysis of Coordination Environments in this compound Complexes

The coordination number and geometry around the iron(II) center in its bromide compounds are highly dependent on the surrounding ligands and the physical state.

In the solid, anhydrous state, FeBr₂ exhibits six-coordinate, octahedral Fe(II) centers within its polymeric layers. wikipedia.orgmaterialsproject.org This octahedral environment is a common structural motif. The tetrahydrate, FeX₂(H₂O)₄ (where X = Br), also features octahedral metal centers. wikipedia.orgqsstudy.com

In the presence of various ligands, a diverse range of coordination environments can be achieved.

Octahedral Coordination: Many this compound complexes retain the preferred octahedral geometry. This is often accomplished through the formation of polymeric structures with bridging bromide ligands. cdnsciencepub.com For example, complexes with stoichiometry FeX₂L₂ (where L is an amide ligand) are often polymeric and octahedral, unlike their tetrahedral analogues. cdnsciencepub.comcdnsciencepub.com Mononuclear octahedral complexes are also known, such as [Fe(Hampy)₂Br₄], where four bromide ligands occupy the equatorial positions and two aminopyrazinium ligands are in the axial sites. shu.ac.uk

Tetrahedral Coordination: The presence of bulky or highly polarizable ligands can favor a four-coordinate, tetrahedral geometry. mcmaster.ca A notable example is the complex formed with benzothiazole, FeBr₂(BTH)₂, which adopts a tetrahedral structure, in contrast to the octahedral polymeric structure of the analogous chloride complex, FeCl₂(BTH)₂. cdnsciencepub.commcmaster.ca The formation of the tetrahaloferrate(II) anion, [FeBr₄]²⁻, is another example of a tetrahedral species, which can be synthesized by reacting FeBr₂ with two equivalents of tetraethylammonium (B1195904) bromide. wikipedia.org

Other Coordination Geometries: While less common, other coordination environments are possible. Studies have reported five-coordinate iron(II) centers in certain complexes. nih.gov The geometry is sensitive to subtle electronic and steric effects of the ligands. For instance, substituting a coordinated chloride with a bromide in the complex [FeII(Py5OH)Cl]⁺ was computationally shown to favor the high-spin state, indicating the significant influence of the halide on the electronic structure and coordination environment. rsc.org In acetonitrile (B52724) solution, spectrophotometric studies have identified the formation of the 1:1 complex, FeBr⁺. cdnsciencepub.com

The interplay between the electronic properties of the iron center, the nature of the ligands (size, polarizability, donor strength), and solid-state packing effects dictates the final coordination environment in this compound systems.

Theoretical and Computational Studies of Ferrous Bromide Reactivity and Properties

Density Functional Theory (DFT) Applications in Ferrous Bromide Catalysis

Density Functional Theory (DFT) has become an indispensable tool for investigating the catalytic applications of this compound (FeBr₂). Its ability to balance computational cost with accuracy makes it particularly suitable for studying the complex electronic structures and reaction pathways involved in iron catalysis. frontiersin.org DFT allows for the detailed exploration of reaction mechanisms, electronic properties, and excited states of this compound and its complexes, providing insights that are often difficult to obtain through experimental methods alone.

Elucidation of Reaction Mechanisms via DFT

DFT calculations have been instrumental in unraveling the intricate mechanisms of various reactions catalyzed by this compound and related iron complexes. These studies often focus on identifying key intermediates, transition states, and the rate-determining steps of catalytic cycles.

For instance, in the iron-catalyzed cross-coupling of aryl Grignard reagents, DFT studies have been used to investigate the mechanism of the [Fe(MgBr)₂] catalyzed reaction. acs.orgnih.gov Two primary catalytic cycles, A and B, were explored. Cycle A involves the oxidation of [Fe(MgBr)₂] to form an aryl-iron intermediate, followed by the addition of the Grignard reagent and subsequent reductive elimination to regenerate the catalyst. acs.orgnih.govingentaconnect.com In contrast, Cycle B involves the direct attack of the Grignard reagent on an intermediate before the dissociation of a magnesium halide salt. ingentaconnect.com DFT calculations, including solvent effects, have shown that Cycle B can be more favorable. ingentaconnect.com The rate-limiting step in both cycles was identified as the reductive elimination step. acs.orgnih.govingentaconnect.com

DFT has also been applied to understand the regioselectivity in iron-catalyzed reactions. In the hydrobromination of alkenes, FeBr₂ can direct the reaction to favor the Markovnikov product. DFT calculations have helped to elucidate the role of iron coordination in altering the radical addition pathway, thereby controlling the regioselectivity. organic-chemistry.org

Another area of significant contribution is in C-H bond amination reactions. The mechanisms of FeBr₂-catalyzed intramolecular C-H bond amination and tandem reactions of aryl azides have been investigated using DFT. researchgate.netresearchgate.net These studies have detailed the steps of the catalytic cycle, including the formation of an iron nitrene species, C-H bond activation, and subsequent rearrangement steps. researchgate.net The rate-determining step in these tandem reactions was identified as a ingentaconnect.comresearchgate.net-shift process. researchgate.net

Furthermore, DFT calculations have shed light on the mechanisms of iron-catalyzed diboration and carboboration of alkynes. These studies propose a plausible reaction mechanism that involves the formation of a boryliron intermediate, which then undergoes insertion of the alkyne. kyoto-u.ac.jp

The table below summarizes key findings from DFT studies on reaction mechanisms involving this compound catalysts.

Table 1: DFT Findings on this compound Catalyzed Reaction Mechanisms

Reaction Type Key Mechanistic Insights from DFT Rate-Determining Step Reference
Cross-Coupling of Aryl Grignard Reagents Two competing cycles (A and B) were identified. Cycle B, involving direct attack, can be favored. Reductive elimination acs.orgnih.govingentaconnect.com
Hydrobromination of Alkenes Iron coordination directs radical addition to yield the Markovnikov product. Not explicitly stated organic-chemistry.org
Intramolecular C-H Amination Involves formation of an iron nitrene intermediate and a tandem ingentaconnect.comresearchgate.net-shift. ingentaconnect.comresearchgate.net-shift process researchgate.net

Computational Investigations of Electronic Structures and Excited States in this compound Complexes

Computational studies, primarily using DFT and time-dependent DFT (TD-DFT), have provided deep insights into the electronic structure and excited-state dynamics of this compound and its complexes. These investigations are crucial for understanding the photophysical and photochemical properties of these compounds. rsc.orgrsc.orgresearchgate.net

The excited-state properties of iron(II) complexes, including those with bromide ligands, are a key area of research, as traditional iron polypyridyl complexes suffer from very short-lived excited states. rsc.orgresearchgate.net TD-DFT calculations are particularly valuable for studying the excited-state decay properties. For example, in iron(II) polypyridyl complexes substituted with bromine, it has been shown that the ground state can change from a singlet to a quintet state. rsc.orgrsc.org The substitution with bromine can lead to longer excited-state lifetimes compared to other halogens. rsc.orgrsc.org This is attributed to the distortion of the complex's geometry, which affects the energy gaps between different potential energy curves and increases the energy of crossing points, thereby slowing down non-radiative decay. rsc.orgrsc.org The substitution of bromine atoms can also decrease the electrostatic attraction between the metal and ligands without significantly impacting the orbital interactions. rsc.org

The table below presents selected findings from computational studies on the electronic and excited-state properties of this compound complexes.

Table 2: Computational Findings on Electronic and Excited States of this compound Complexes

System Computational Method Key Findings Reference
Solid FeBr₂ DFT Investigated ferromagnetic and antiferromagnetic states, electronic density of states. researchgate.net
FeCl₂(bisphosphine) DFT, MCD Spectroscopy Elucidated the effects of ligand structure on the electronic properties of the Fe(II) center. nih.govacs.org
[Fe(dbtpy)₂]²⁺ (Bromine-substituted) DFT, TD-DFT Bromine substitution leads to a quintet ground state and a longer metal-to-ligand charge transfer lifetime. rsc.orgrsc.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to this compound Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful computational strategy for studying large and complex systems where a full quantum mechanical treatment is prohibitive. mpg.demdpi.comnih.gov In this approach, the chemically active region, such as the this compound catalyst and its immediate coordination sphere, is treated with a high-level QM method like DFT, while the surrounding environment (e.g., solvent, protein scaffold) is described by a more computationally efficient MM force field. frontiersin.orgmpg.demdpi.com

QM/MM simulations have been applied to investigate the mechanisms of reactions occurring in complex environments. For example, the self-healing mechanism in metallopolymers based on bisterpyridine complexes with metal salts, including cadmium bromide, has been studied using QM/MM simulations in conjunction with Raman spectroscopy. rsc.orgresearchgate.net These simulations explored two potential healing mechanisms: one involving the decomplexation of the metal-ligand cross-links and another based on the dissociation of ionic clusters. rsc.org The QM/MM results supported a mechanism based on the partial decomplexation of the metal terpyridine complexes upon heating. rsc.org

In the context of iron-catalyzed reactions, QM/MM approaches are particularly valuable for studying enzymatic systems or reactions in large, explicit solvent boxes. researchgate.netmdpi.com While specific QM/MM studies focusing solely on this compound are not extensively detailed in the provided search results, the methodology is highly relevant. For instance, QM/MM calculations have been used to study the mechanism of C-H bond amination catalyzed by engineered cytochrome P450 enzymes, which contain an iron-heme cofactor. researchgate.net These studies can elucidate the role of the protein environment in influencing the reactivity and selectivity of the iron center. researchgate.netnih.gov

The general procedure for a QM/MM study involves partitioning the system into QM and MM regions. mpg.demdpi.com The interaction between these two regions is a critical aspect of the methodology, with different coupling schemes available, such as mechanical and electrostatic embedding. mdpi.com For systems where a covalent bond exists between the QM and MM regions, special techniques like the link-atom method are employed. mdpi.com

Modeling of Magnetic Phenomena in this compound

This compound (FeBr₂) is a paramagnetic solid that exhibits interesting magnetic properties, including strong metamagnetism at low temperatures. wikipedia.org Computational modeling plays a crucial role in understanding the origin of these magnetic phenomena at the atomic and electronic levels.

First-principles calculations based on DFT are a primary tool for investigating the magnetic properties of FeBr₂. researchgate.net These calculations can determine the relative energies of different magnetic orderings, such as ferromagnetic and antiferromagnetic states, to predict the ground state magnetic structure. researchgate.netnih.gov By including spin polarization and spin-orbit coupling, these models can compute magnetic moments on the iron atoms and analyze the exchange interactions between them. researchgate.net For FeBr₂, like other iron(II) dihalides, the atomic magnetic moments within a layer of metal atoms are ferromagnetically coupled, while adjacent layers are antiferromagnetically coupled. researchgate.net

Ab initio calculations provide essential data that can be used as input for other theoretical models, such as high-temperature series expansions (HTSE) and Monte Carlo simulations, to compute additional magnetic parameters. researchgate.net For example, the exchange interactions derived from DFT can be used in mean-field theory to establish the nature of the magnetic coupling (Fe-Fe) in FeBr₂. researchgate.net Monte Carlo simulations can then be used to determine properties like the critical temperature (Curie or Néel temperature) and to simulate the magnetic hysteresis cycle. researchgate.netresearchgate.net

The magnetic properties of molecular clusters containing iron and bromide have also been a subject of theoretical investigation. For example, the magnetic behavior of an Fe₈ cluster, which can be considered a derivative of an Fe₈Br₈ cluster, has been studied. nih.gov These studies use experimental data from techniques like high-frequency EPR to determine zero-field splitting parameters and compare them with theoretical models. nih.gov Such comparisons help to understand how changes in the ligand environment, such as the substitution of bromide with other anions, affect the magnetic anisotropy and the dynamics of magnetization relaxation. nih.gov

The table below summarizes different modeling approaches used to study the magnetic properties of this compound.

Table 3: Modeling Approaches for Magnetic Properties of this compound

System Modeling Technique Key Properties Investigated Reference
Solid FeBr₂ DFT, Mean Field Theory, HTSE, Monte Carlo Electronic and magnetic structure, density of states, exchange interactions, critical temperature, magnetic hysteresis. researchgate.net
Fe₈Br₈ and derivatives HF-EPR, AC Susceptibility (Experimental and Modeled) Zero-field splitting parameters, magnetic anisotropy, temperature dependence of relaxation time, quantum tunneling of magnetization. nih.gov

These theoretical and computational approaches provide a detailed and multi-faceted understanding of the reactivity and physical properties of this compound, complementing experimental studies and guiding the design of new catalysts and materials.

Catalytic Applications and Mechanistic Investigations of Ferrous Bromide in Organic Synthesis

Ferrous Bromide-Catalyzed C-H Bond Functionalization Reactionsatamanchemicals.comontosight.ai

The direct functionalization of otherwise inert C-H bonds is a primary goal in modern synthetic chemistry, offering a more atom-economical approach to molecular construction. This compound has proven to be a potent catalyst in this field, particularly in tandem reactions that rapidly build molecular complexity.

Intramolecular C-H Bond Amination–americanelements.comwikipedia.org-Shift Tandem Reactionsamericanelements.comfishersci.caontosight.aiwikipedia.org

A notable application of this compound is its ability to catalyze a tandem reaction involving ethereal C-H bond amination followed by a americanelements.comwikipedia.org-shift. ontosight.aiwikipedia.org This process efficiently converts ortho-substituted aryl azides into valuable 2,3-disubstituted indoles. wikipedia.orgfishersci.cafishersci.com The reaction is typically performed at elevated temperatures, with toluene (B28343) being a common solvent, and requires a catalytic amount of this compound. ontosight.ai

The proposed mechanism suggests that this compound serves a dual role as both a Lewis acid and an N-atom transfer catalyst. ontosight.aiwikipedia.org The catalytic cycle is believed to initiate with the coordination of the iron catalyst to the aryl azide (B81097), which then extrudes dinitrogen (N₂) to form a reactive iron nitrene intermediate. ontosight.ai This intermediate then participates in an intramolecular C-H bond amination step. ontosight.ai While this amination could be a concerted process, a stepwise pathway involving a hydride transfer to form an oxocarbenium ion, which is then attacked by the nearby amine to form an indoline, is also considered possible. ontosight.aiwikipedia.org Subsequent elimination and a americanelements.comwikipedia.org-migratory shift lead to the final, structurally complex indole (B1671886) product. americanelements.com

The migratory aptitude in the americanelements.comwikipedia.org-shift component of this tandem reaction has been systematically studied, revealing a specific preference: Me < 1° < 2° < Ph. ontosight.aiwikipedia.org This selectivity allows for the predictable synthesis of a range of substituted indoles from simple starting materials. Research has shown that iron(II) bromide is uniquely effective for this transformation, as changes to the counterion or the oxidation state of the iron salt result in no reaction. ontosight.ai

Table 1: this compound-Catalyzed Synthesis of 2,3-Disubstituted Indoles This table summarizes the transformation of various ortho-substituted aryl azides into corresponding indole products via the C-H amination– americanelements.comwikipedia.org-shift tandem reaction.

Starting Material (Aryl Azide) Migrating Group Product (Indole)
1-azido-2-(1-methoxy-2-methylpropan-2-yl)benzene Methyl 2,3-dimethyl-1H-indole
1-azido-2-(1-methoxy-2-phenylethan-2-yl)benzene Phenyl 2-methyl-3-phenyl-1H-indole
1-azido-2-(1-methoxypropan-2-yl)benzene Hydrogen/Methyl 2-methyl-1H-indole

Regioselective Amidation Pathwayswikipedia.org

This compound also catalyzes the regioselective C-H amidation of (alkyl)arenes. wikipedia.org This reaction provides a direct method for forming C-N bonds, a crucial transformation in the synthesis of many biologically active compounds and functional materials. The catalysis by inexpensive iron(II) bromide offers a significant advantage over methods that rely on more precious and toxic metals. wikipedia.org The specific pathways and the factors controlling regioselectivity are subjects of ongoing investigation, aiming to broaden the scope and utility of this efficient amidation strategy.

This compound-Catalyzed N-N and N-O Bond Formation Reactionsnih.govfishersci.co.ukontosight.ai

The construction of nitrogen-nitrogen (N-N) and nitrogen-oxygen (N-O) bonds is fundamental to the synthesis of a wide array of nitrogen-containing heterocycles. This compound has been identified as a mild and effective catalyst for these transformations, proceeding under benign conditions that tolerate a variety of functional groups. nih.govontosight.ai

Synthesis of Nitrogen Heterocycles (e.g., 2H-Indazoles, 2,1-Benzisoxazoles)nih.govfishersci.at

This compound catalyzes the intramolecular formation of N-N and N-O bonds from aryl azides that bear ortho-ketone or methyl oxime substituents. nih.govfishersci.co.ukontosight.ai This methodology provides direct access to important heterocyclic cores like 2,1-benzisoxazoles and 2H-indazoles, as well as pyrazoles. nih.govontosight.aifishersci.at The reactions are notable for their mild conditions, often running at temperatures as low as 40°C with a low catalyst loading (e.g., 5 mol%). nih.gov

The proposed mechanism involves the activation of the azide through coordination to the Fe(II) center. americanelements.comnih.gov This is followed by a nucleophilic attack from the oxygen of the ketone or the nitrogen of the oxime onto the activated azide complex. americanelements.comnih.govfishersci.co.uk This key step forms the new N-O or N-N bond, and subsequent cyclization with the loss of dinitrogen gas furnishes the heterocyclic product. americanelements.com The reactivity is dependent on the geometry of the nucleophile; for instance, E-methyl oximes are reactive, whereas the corresponding Z-isomers are unreactive, suggesting a planar iron-azide complex is involved. nih.govfishersci.co.ukontosight.ai

Theoretical studies using Density Functional Theory (DFT) support a mechanism where the reaction is initiated by the coordination of iron to an internal nitrogen atom of the azide, leading to an iron nitrene intermediate, which then facilitates the N-N or N-O bond formation. americanelements.com The substrate scope for N-N bond formation is quite broad, accommodating biaryl ketoximes with both electron-donating and electron-withdrawing groups, as well as vinyl azides, which lead to trisubstituted pyrazoles. ontosight.ai

Table 2: this compound-Catalyzed Synthesis of N-Heterocycles This table illustrates the synthesis of 2,1-Benzisoxazoles and 2H-Indazoles from corresponding ortho-substituted aryl azides.

Substrate Type Nucleophile Heterocyclic Product
Aryl Azide Ketone 2,1-Benzisoxazole
Aryl Azide E-methyl oxime 2H-Indazole
Vinyl Azide Ketone/Oxime Pyrazole

This compound in Oxidative Coupling Reactionswikipedia.orgfishersci.ca

Oxidative coupling reactions are powerful tools for constructing complex molecules from simpler precursors, often through the formation of new carbon-carbon or carbon-heteroatom bonds. This compound has been successfully employed as a catalyst in such reactions, offering an economical and environmentally friendly alternative to noble metal catalysts. fishersci.ca

Synthesis of 1,3-Benzazoleswikipedia.orgfishersci.ca

An efficient and practical method for the synthesis of 2-substituted 1,3-benzazoles utilizes this compound as a catalyst for the oxidative coupling of benzylamines with ortho-substituted anilines (specifically 2-aminoanilines, 2-aminophenols, and 2-aminothiophenols). wikipedia.orgfishersci.ca This one-pot process produces a diverse range of medicinally important benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields. fishersci.ca

A key advantage of this methodology is the use of molecular oxygen as the sole and environmentally benign oxidant, making the transformation both practical and economical. fishersci.ca The reaction is compatible with a wide array of functional groups, further enhancing its synthetic utility. wikipedia.orgfishersci.ca This iron-catalyzed approach provides a valuable alternative to traditional methods, which often require harsh conditions or expensive and toxic transition metal catalysts. fishersci.ca

Investigation of this compound in Reductive Coupling and Homocoupling Reactions

This compound (FeBr₂) has emerged as an effective and economical catalyst in several carbon-carbon bond-forming reactions, particularly in reductive coupling and homocoupling processes. These reactions are fundamental in organic synthesis for the construction of complex molecular frameworks from simpler precursors.

Research has demonstrated the utility of this compound in the cross-coupling of non-activated secondary alkyl halides with alkynyl Grignard reagents. In a study, various iron(II) and iron(III) salts were screened, and iron(II) bromide was identified as the optimal catalyst. dergipark.org.tr The reaction, conducted at room temperature in N-methylpyrrolidone (NMP), achieved a high yield of 86% with a 10 mol% catalyst loading of FeBr₂. dergipark.org.tr The absence of the catalyst resulted in no product formation, confirming that FeBr₂ is the essential precatalyst for this transformation. dergipark.org.tr

Another significant application of this compound is in the Z-selective reductive cross-coupling of alkyl halides with terminal arylalkynes. This method provides a direct route to 1,2-disubstituted olefins with high Z-selectivity. organic-chemistry.org The reaction employs the inexpensive and non-toxic iron(II) bromide as the catalyst and zinc as the reductant. organic-chemistry.org A key advantage of this system is its broad substrate scope, accommodating primary, secondary, and tertiary alkyl halides, and its tolerance of a wide array of functional groups. organic-chemistry.org

Iron(II) salts, including this compound, are also active in the reductive coupling of terminal (hetero)aryl alkenes with alkyl bromides or iodides. acs.org This reaction proceeds in an aqueous micellar medium in the presence of zinc and a catalytic quantity of an Fe(II) salt, leading to the regiospecific formation of a new C-C bond at the β-position of the alkene. acs.org Mechanistic studies suggest the involvement of a radical process facilitated by the iron catalyst. acs.org

Homocoupling reactions, which form symmetrical molecules, can also be effectively catalyzed by iron salts. The homocoupling of various aromatic and alkyl bromides has been successfully performed in a one-pot reaction using metallic magnesium and a catalytic amount of an iron salt. acs.orgresearchgate.netnih.gov This system is advantageous as it does not require the pre-formation of Grignard reagents or the use of a 1,2-dihalogen compound as an oxidant, which is often required in other iron-catalyzed homocoupling methods. acs.orgresearchgate.net

The following interactive table summarizes key findings in this compound-catalyzed coupling reactions.

Reaction TypeSubstratesKey FeaturesReference
Cross-CouplingNon-activated secondary alkyl halides + Alkynyl Grignard reagentsFeBr₂ identified as the optimal catalyst; 86% yield achieved. dergipark.org.tr
Reductive Cross-CouplingAlkyl halides + Terminal arylalkynesProduces 1,2-disubstituted olefins with high Z-selectivity; uses Zn as reductant. organic-chemistry.org
Reductive Coupling(Hetero)aryl alkenes + Alkyl halidesOccurs in aqueous micellar medium with Zn; regiospecific C-C bond formation. acs.org
HomocouplingAromatic and alkyl bromidesOne-pot reaction with Mg; no need for pre-formed Grignard reagents or external oxidants. acs.orgresearchgate.net

General Principles of this compound as a Lewis Acid Catalyst in Organic Transformations

While iron(III) compounds like ferric bromide (FeBr₃) are widely recognized for their strong Lewis acidity, this compound (FeBr₂) also functions as a competent Lewis acid catalyst in certain organic transformations, albeit with different reactivity profiles. wikipedia.orgacs.org A Lewis acid is defined as a chemical species that can accept an electron pair from a Lewis base. In the context of catalysis, FeBr₂ can coordinate to electron-rich atoms (like oxygen or nitrogen) in a substrate, thereby activating it for subsequent reactions.

A notable example of this compound's role as a Lewis acid catalyst is in the synthesis of benzimidazoles from specific aryl azide precursors. nih.govcapes.gov.bracs.org Research has shown that the reaction pathway is highly dependent on the nature of the catalyst and the substrate's substituents. While rhodium(II) catalysts typically promote C-H amination, the substitution of a vinyl group with an imine on the aryl azide substrate disables this pathway. nih.gov Instead, iron(II) bromide triggers a distinct mechanistic route. nih.govacs.org

In this transformation, FeBr₂ acts as a Lewis acid, coordinating to the nitrogen atom of the imine. This coordination enhances the electrophilicity of the imine carbon, facilitating an intramolecular cyclization reaction. The process is initiated by the thermal decomposition of the azide to form a nitrene, which then undergoes cyclization and subsequent rearrangement to yield the final benzimidazole (B57391) product. This reaction highlights a key principle of FeBr₂ catalysis: it can provide an alternative, productive reaction pathway when other catalytic systems are ineffective. The ability of FeBr₂ to function as a Lewis acid to activate imines demonstrates its utility beyond the more common redox-centric catalytic cycles. nih.govacs.org

Furthermore, iron(II) bromide has been utilized in tandem reactions, such as the intramolecular C-H bond amination– dergipark.org.tr-shift of aryl azides to produce 2,3-disubstituted indoles. nih.govresearchgate.net In these complex sequences, the iron catalyst is proposed to form an iron-nitrene intermediate, which then engages in the C-H amination step. dovepress.com The Lewis acidic nature of the iron center can play a crucial role in stabilizing intermediates and directing the reaction cascade toward the desired product. These examples underscore the versatility of this compound, which can engage in both redox processes and act as a Lewis acid to facilitate a range of valuable organic transformations.

Environmental and Industrial Research Aspects of Ferrous Bromide

Role of Ferrous Species in Environmental Remediation and Water Treatment Technologies

Ferrous (Fe²⁺) species, such as those derived from ferrous bromide, are significant in environmental remediation and water treatment due to their chemical reactivity. tidjma.tn Iron is an abundant, low-cost, and environmentally friendly element, making its compounds attractive for large-scale applications. mdpi.com Ferrous iron's primary role stems from its capacity to act as a potent reducing agent, capable of transforming various harmful contaminants into less toxic or immobile forms. tidjma.tn

The application of iron-based technologies in environmental cleanup leverages several key properties of ferrous species:

Reductant for Contaminants: Ferrous iron can donate electrons to reduce pollutants. This is effective for treating contaminants like hexavalent chromium (Cr(VI)), which is reduced to the less toxic and less soluble trivalent chromium (Cr(III)). mdpi.com The process involves the oxidation of Fe(II) to Fe(III), while the contaminant is reduced. mdpi.com

Co-precipitation and Adsorption: As ferrous iron is oxidized to ferric iron (Fe³⁺), it precipitates as ferric oxyhydroxides. These precipitates have a high capacity for adsorbing and co-precipitating a wide range of contaminants, including arsenic, phosphates, and heavy metals, effectively removing them from the water column. mdpi.comnih.gov

Synergy in Fe⁰/H₂O Systems: In systems using zero-valent iron (Fe⁰) for remediation, ferrous iron is a crucial intermediate. The corrosion of Fe⁰ in water generates Fe²⁺ ions, which then participate in the contaminant removal processes. researchgate.netd-nb.info These systems can remove a broad spectrum of pollutants such as halogenated organics, nitrates, and pesticides. mdpi.comd-nb.info

Research has demonstrated the high efficiency of iron species in treating various water sources. For instance, laboratory-scale experiments have shown that metallic iron fillings can achieve over 99% removal of Cr(VI) through reduction and subsequent precipitation. mdpi.com Similarly, iron-based systems are used to remediate groundwater contaminated with arsenic and other heavy metals. tidjma.tn While direct research on this compound is less common than on ferrous sulfate (B86663) or chloride, its high solubility in water makes it a viable source of ferrous ions for these remediation processes. americanelements.comfishersci.ca The fundamental reactions involving the ferrous ion are the key determinant of its effectiveness.

Table 1: Contaminants Removed by Iron-Based Remediation Technologies html

Contaminant CategorySpecific ExamplesRemoval Mechanism
Heavy MetalsChromium (Cr(VI)), Arsenic (As), Mercury (Hg), Zinc (Zn)Reduction, Co-precipitation, Adsorption
Halogenated OrganicsChlorinated Solvents, PesticidesReductive Dehalogenation
Inorganic AnionsNitrate, Bromate, Phosphate, SelenateReduction, Adsorption
NitroaromaticsTNT, DNTReduction
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Future Directions and Emerging Research Frontiers in Ferrous Bromide Chemistry

Integration of Ferrous Bromide Catalysis with Green Chemistry Principles

The alignment of catalytic processes with the principles of green chemistry is a paramount goal in modern chemical synthesis. nih.gov this compound is well-positioned to be a key player in this transition due to its inherent properties and its demonstrated utility in reactions that adhere to greener standards. scientificlabs.comscientificlabs.com Iron's natural abundance and minimal environmental impact make it a sustainable alternative to catalysts based on noble metals like palladium, rhodium, and platinum. nih.govnih.gov

One of the core tenets of green chemistry is the use of catalysis to make processes more selective, reduce waste, and lower energy consumption. nih.govresearchgate.net this compound and related iron compounds have been identified as "Greener Alternative Products" with enhanced catalytic efficiency. scientificlabs.comsigmaaldrich.com Future research will likely focus on expanding the scope of FeBr₂-catalyzed reactions that operate at lower temperatures and with higher selectivity, thereby minimizing energy inputs and the formation of unwanted byproducts. researchgate.net

A significant area of development is the use of environmentally benign reagents in conjunction with iron catalysts. For instance, employing hydrogen peroxide as a green oxidant is a promising approach. researchgate.net Similarly, the use of green reductants such as formic acid and molecular hydrogen in iron-catalyzed transfer hydrogenation reactions showcases a move away from stoichiometric and more hazardous reducing agents. nih.govresearchgate.net The challenge remains to adapt these systems specifically for this compound, optimizing its performance for a wide range of functional groups while avoiding common side reactions like dehalogenation that can occur with less sophisticated catalysts. researchgate.net

Innovations in Supported and Heterogeneous this compound Catalysts

A major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture, which prevents its recovery and reuse. nih.gov The development of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, addresses this challenge and is a key frontier for this compound research. mdpi.com Heterogenization offers numerous advantages, including enhanced catalyst stability, durability, and simplified product purification. nih.gov

Innovations in this area focus on both the support material and the method of immobilization.

Support Materials: Researchers are exploring a variety of supports to enhance the dispersion and accessibility of this compound active sites. nih.gov These include inorganic materials like silica, clays, and aluminosilicates (e.g., MCM-41), as well as polymeric resins. nih.govmdpi.com An emerging green alternative involves the use of supports derived from biomass, which aligns with sustainability goals. bohrium.com

Magnetic Nanoparticles (MNPs): A particularly innovative approach is the use of magnetic nanoparticles, typically iron oxides like magnetite (Fe₃O₄), as supports. mdpi.com By immobilizing this compound onto the surface of these MNPs, the resulting catalyst can be easily separated from the reaction medium using an external magnet. mdpi.com This strategy combines the high surface area of nanoparticles with the practical advantage of magnetic recovery, allowing for excellent catalyst recycling with minimal loss of activity. mdpi.com

Future work will aim to refine the synthesis of these supported catalysts to prevent leaching of the iron species from the support and to improve their performance in various organic transformations, making them viable for large-scale industrial applications. nih.govmdpi.com

Synergistic Approaches Combining this compound with Other Catalytic Systems

Synergistic catalysis, where two or more distinct catalysts work in concert to achieve a transformation not possible with either catalyst alone, has unlocked novel chemical reactivity. sci-hub.se This frontier holds significant potential for this compound, enabling its participation in more complex and efficient reaction cascades. The primary challenge lies in ensuring the compatibility of the different catalytic cycles and balancing their reaction kinetics to avoid catalyst deactivation or the formation of side products. sci-hub.se

Emerging research highlights several synergistic strategies relevant to this compound:

Intramolecular Synergy: In some systems, synergy is achieved by co-modifying a single metal catalyst. For example, an iron catalyst co-modified with sodium (Na) and sulfur (S) has shown remarkable efficacy in the hydrogenation of CO₂ to produce higher alcohols. researchgate.net In this system, the different promoters create distinct electronic environments on the iron sites, allowing for the simultaneous activation of both dissociated and non-dissociated CO, a requirement for alcohol formation. researchgate.net

Bimetallic and Multi-component Systems: Combining this compound with other transition metals or organocatalysts can facilitate new reaction pathways. mdpi.com A notable example involves an iron and zinc-based system supported on an ion-exchange resin, where a synergistic effect between the polystyrene support and an active ammonium (B1175870) metallate containing bromide ([FeCl₃Br]⁻) was observed for the cycloaddition of CO₂ to epoxides. d-nb.info

Role of the Bromide Co-catalyst: The bromide ion itself can act as a crucial synergistic partner. In the coupling of CO₂ and epoxides catalyzed by cobalt Prussian blue analogues, tetrabutylammonium (B224687) bromide (TBAB) was found to be a highly effective co-catalyst. bohrium.com The synergistic interaction between the heterogeneous metal complex and the bromide salt was essential for the high catalytic activity. bohrium.com This suggests that in many systems, this compound could provide both the active iron center and the synergistic bromide component.

The table below summarizes key findings in synergistic systems relevant to iron and bromide catalysis.

Catalytic SystemComponents & SynergyApplicationResearch Finding
Fe/Na/S Monometallic iron co-modified with Na and S. Na promotes CO dissociation, while sulfate (B86663) facilitates non-dissociated CO adsorption.CO₂ Hydrogenation to Higher AlcoholsAchieved a high space-time yield for C₂+ alcohols by enabling matched activation pathways on a single metal. researchgate.net
A26 [FeCl₃Br]⁻ Iron-bromide metallate supported on a polystyrene ion-exchange resin. Synergy between the support and the active metal complex.CO₂ Cycloaddition to EpoxidesDemonstrated remarkable activity under mild conditions, showcasing a scalable method for CO₂ conversion. d-nb.info
CoCo-PBA/TBAB Cobalt hexacyanocobaltate (heterogeneous catalyst) and Tetrabutylammonium Bromide (co-catalyst).CO₂ and Epoxide CouplingThe synergistic interaction between the surface hydroxyls of the catalyst and the nucleophilic bromide ion led to >99% yield. bohrium.com

Exploration of Novel this compound Architectures and Their Functionalization

Beyond catalysis, future research will delve into the design and synthesis of novel molecular and material architectures based on this compound. The functionalization of these structures is key to tuning their physical and chemical properties for specific applications. mdpi.comacs.org

One major area of exploration is the development of advanced nanomaterials. The functionalization of iron-based nanoparticles with specific organic molecules can control their size, stability, and interaction with their environment. mdpi.commdpi.com For instance, iron oxide nanoparticles have been successfully functionalized at room temperature using surfactants like cetyltrimethylammonium bromide. mdpi.com This process creates a core-shell structure where the organic layer can be tailored for applications in drug delivery or as a nanoreactor. Applying these principles to this compound cores could lead to new classes of functional magnetic materials.

Another frontier is the synthesis of well-defined molecular architectures for use in homogeneous catalysis. The precise structure of a catalyst determines its activity and selectivity. Research into iron-catalyzed cross-coupling reactions has identified specific complexes, such as Fe(bisphosphine)Br₂, as crucial intermediates. researchgate.net The targeted synthesis and functionalization of such organometallic complexes will allow for a deeper mechanistic understanding and the rational design of next-generation catalysts with superior performance. The development of these novel architectures will expand the utility of this compound far beyond its current applications, opening doors to new frontiers in materials science and catalysis. mdpi.comresearchgate.net

Q & A

Q. What are the standard methods for synthesizing anhydrous ferrous bromide, and how can purity be validated experimentally?

this compound is typically synthesized via direct reaction of iron powder with hydrobromic acid under inert conditions to prevent oxidation to Fe³⁺. Post-synthesis, purity is validated using X-ray diffraction (XRD) to confirm crystal structure and inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities (e.g., Fe³⁺ or unreacted Br⁻). Hygroscopicity necessitates storage in desiccators or under argon .

Q. Which spectroscopic techniques are most effective for characterizing FeBr₂’s electronic and structural properties?

  • Mössbauer spectroscopy identifies oxidation states and magnetic behavior by detecting hyperfine splitting in Fe²⁺ .
  • UV-Vis spectroscopy monitors ligand-to-metal charge transfer transitions (e.g., Fe²⁺ → Br⁻) in solution.
  • X-ray photoelectron spectroscopy (XPS) confirms surface composition and oxidation states, critical for assessing air-sensitive degradation .

Q. How can researchers quantify bromide ion release in aqueous FeBr₂ solutions, and what are common interference factors?

Ion chromatography (IC) with conductivity detection is standard for Br⁻ quantification. Interferences like Cl⁻ or organic halides require pretreatment (e.g., solid-phase extraction). Calibration with certified reference materials and spiked recovery tests ensure accuracy. Note that analytical methods (e.g., detection limits) may explain discrepancies in environmental Br⁻ data across studies .

Advanced Research Questions

Q. How should contradictory data on FeBr₂’s stability under varying humidity and temperature be resolved?

Comparative studies using controlled humidity chambers and thermogravimetric analysis (TGA) can isolate degradation pathways. For example, discrepancies in hygroscopicity may arise from differences in particle size or crystallinity. Replicate experiments under standardized protocols (e.g., ISO guidelines) and report humidity/temperature tolerances with error margins .

Q. What experimental designs address challenges in studying FeBr₂’s redox behavior in complex matrices (e.g., biological or environmental systems)?

  • Use cyclic voltammetry (CV) with a three-electrode system to track Fe²⁺/Fe³⁺ redox potentials in situ.
  • For environmental samples, pair CV with ion-selective electrodes to distinguish Br⁻ contributions from competing anions.
  • For biological systems, chelating agents (e.g., EDTA) may mitigate interference from proteins or other metal ions .

Q. How can FeBr₂ be integrated into energy storage or photovoltaic devices while mitigating its hygroscopic limitations?

Advanced encapsulation methods, such as atomic layer deposition (ALD) of Al₂O₃ coatings, can shield FeBr₂ from moisture. In perovskite solar cells (PSCs), pairing FeBr₂ with hydrophobic ligands (e.g., phenylethyl ammonium bromide) improves stability without compromising charge transport efficiency .

Methodological Best Practices

Q. What strategies ensure reproducibility in FeBr₂-based catalysis or synthesis studies?

  • Document synthetic parameters rigorously: reaction time, temperature, molar ratios, and inert gas flow rates.
  • Share raw characterization data (e.g., XRD patterns, NMR spectra) in supplementary materials for peer validation .
  • Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability in catalytic performance .

Q. How should researchers design studies to explore FeBr₂’s role in halogen exchange reactions?

  • Conduct kinetic isotope effect (KIE) studies with ⁷⁹Br/⁸¹Br to elucidate mechanistic pathways.
  • Compare reactivity in polar aprotic (e.g., DMF) vs. protic (e.g., H₂O) solvents to identify solvent-dependent intermediates .

Data Interpretation and Reporting

Q. How can conflicting results in FeBr₂’s magnetic susceptibility measurements be reconciled?

Variations may arise from sample purity or measurement techniques (e.g., SQUID vs. Evans method). Report detailed experimental conditions, including field strength and temperature ramping rates. Cross-validate with complementary techniques like neutron diffraction .

Q. What frameworks guide ethical citation practices when referencing historical FeBr₂ studies with outdated methodologies?

Cite original work for foundational concepts but contextualize limitations (e.g., older detection methods with higher error margins). Use recent reviews to highlight advances in FeBr₂ research, ensuring alignment with current best practices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.